beta-Alanine, N-butyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester
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Overview
Description
beta-Alanine, N-butyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester: is a complex organic compound with the molecular formula C21H32N2O5S
Preparation Methods
The synthesis of beta-Alanine, N-butyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester involves multiple steps, typically starting with the preparation of the benzofuran ring. The synthetic route may include:
Formation of the Benzofuran Ring: This step involves cyclization reactions to form the benzofuran core.
Functional Group Modifications: Introduction of the dimethyl groups and other substituents.
Coupling Reactions: The beta-alanine moiety is introduced through coupling reactions, often using reagents like carbodiimides.
Final Esterification: The ethyl ester group is added in the final step, typically through esterification reactions using alcohols and acid catalysts.
Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The functional groups attached to the benzofuran ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
beta-Alanine, N-butyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring and attached functional groups allow it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved. For example, it may inhibit or activate enzymes, alter signal transduction pathways, or affect gene expression .
Comparison with Similar Compounds
Similar compounds include other beta-alanine derivatives and benzofuran-containing molecules. Compared to these compounds, beta-Alanine, N-butyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester is unique due to its specific combination of functional groups and structural features.
Similar compounds include:
- beta-Alanine, N-(2-chloronicotinoyl)
- beta-Alanine, N-(2-chloroethyl)-N-methyl
- Other benzofuran derivatives with varying substituents .
Properties
CAS No. |
82560-59-6 |
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Molecular Formula |
C21H32N2O5S |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
ethyl 3-[butyl-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]propanoate |
InChI |
InChI=1S/C21H32N2O5S/c1-6-8-13-23(14-12-18(24)26-7-2)29-22(5)20(25)27-17-11-9-10-16-15-21(3,4)28-19(16)17/h9-11H,6-8,12-15H2,1-5H3 |
InChI Key |
ZHYQSGSVBIYPRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC(=O)OCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
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